molecular formula C9H13NO2S B3318020 3-(Benzenesulfonyl)propan-1-amine CAS No. 98510-52-2

3-(Benzenesulfonyl)propan-1-amine

Cat. No.: B3318020
CAS No.: 98510-52-2
M. Wt: 199.27 g/mol
InChI Key: GHNFGRIDWGVTNH-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)propan-1-amine is an organic compound characterized by a benzene ring attached to a sulfonyl group (SO2) and a propylamine chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • From Benzenesulfonyl Chloride: One common synthetic route involves the reaction of benzenesulfonyl chloride with 1-aminopropane in the presence of a base such as triethylamine. The reaction typically proceeds via nucleophilic substitution, resulting in the formation of this compound.

  • From Benzenesulfonic Acid: Another method involves the conversion of benzenesulfonic acid to its corresponding sulfonyl chloride, followed by reaction with 1-aminopropane.

Industrial Production Methods:

  • Large-Scale Synthesis: In industrial settings, the compound is often synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form various oxidized derivatives, such as sulfonyl chlorides or sulfonic acids.

  • Reduction: Reduction reactions can convert the sulfonyl group to a sulfide, resulting in compounds with different chemical properties.

  • Substitution: The amine group in the compound can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Sulfonyl chlorides, sulfonic acids, and other oxidized derivatives.

  • Reduction Products: Sulfides and other reduced derivatives.

  • Substitution Products: A wide range of functionalized derivatives depending on the substituent used.

Scientific Research Applications

3-(Benzenesulfonyl)propan-1-amine is utilized in various scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(benzenesulfonyl)propan-1-amine exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • Benzenesulfonyl Chloride: Similar in structure but lacks the amine group, making it more reactive towards nucleophiles.

  • Toluenesulfonyl Chloride: A methylated version of benzenesulfonyl chloride, often used in similar applications.

  • 4-Bromobenzenesulfonyl Chloride: Contains a bromine atom on the benzene ring, altering its reactivity and applications.

Uniqueness: 3-(Benzenesulfonyl)propan-1-amine is unique due to its combination of the sulfonyl group and the amine group, which allows for a wide range of chemical transformations and applications that are not possible with simpler compounds.

Properties

IUPAC Name

3-(benzenesulfonyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNFGRIDWGVTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98510-52-2
Record name 3-(Phenylsulfonyl)-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98510-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(benzenesulfonyl)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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